Benzoic acid, 2-methoxy-6-(2-propenyl)-

Description

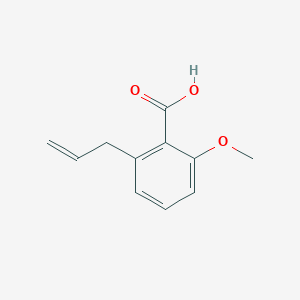

Benzoic acid, 2-methoxy-6-(2-propenyl)- (IUPAC name) is an aromatic carboxylic acid derivative featuring a benzene ring substituted with a methoxy group (-OCH₃) at position 2 and a propenyl (allyl, -CH₂CHCH₂) group at position 5. The molecular formula is inferred as C₁₁H₁₂O₃, with a molecular weight of 192.21 g/mol (calculated). This compound is structurally characterized by its ortho-substituted methoxy group and a para-substituted propenyl chain relative to the carboxylic acid group.

Properties

CAS No. |

325172-28-9 |

|---|---|

Molecular Formula |

C11H12O3 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

2-methoxy-6-prop-2-enylbenzoic acid |

InChI |

InChI=1S/C11H12O3/c1-3-5-8-6-4-7-9(14-2)10(8)11(12)13/h3-4,6-7H,1,5H2,2H3,(H,12,13) |

InChI Key |

IJGLAYLSDQDORW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)O)CC=C |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of Nitro Precursors

Adopting methodology from CN113072441A, the synthesis begins with 2-nitro-6-allylbenzoic acid (or its methyl ester). Catalytic hydrogenation (H₂, Pd/C or Pt/C, 60–90°C, 0.5–1.5 MPa) reduces the nitro group to an amine, yielding 2-amino-6-allylbenzoic acid (Figure 1). Critically, the allyl group’s stability under hydrogenation conditions necessitates careful catalyst selection to avoid undesired alkene saturation.

Reaction Conditions:

- Solvent: Methanol

- Catalyst: 5% Pd/C (1–3 wt%)

- Yield: 85–92% (HPLC purity >95%)

Diazotization-Hydrolysis-Esterification

The amine intermediate undergoes diazotization with NaNO₂/H₂SO₄ at 0–5°C, followed by hydrolysis at 50–66°C to generate 2-hydroxy-6-allylbenzoic acid . Concurrent esterification with methanol (H₂SO₄ catalyst) produces methyl 2-hydroxy-6-allylbenzoate .

Key Optimization:

Methoxylation of the Hydroxyl Group

Methylation of the phenolic hydroxyl employs dimethyl sulfate (2.0 eq.) in the presence of NaOH (30% aq.) at 30–45°C, affording methyl 2-methoxy-6-allylbenzoate (89–94% yield).

Mechanistic Insight:

Saponification to the Carboxylic Acid

Hydrolysis of the methyl ester (NaOH, H₂O, 80–100°C) followed by acidification (HCl, pH 1–3) yields 2-methoxy-6-(2-propenyl)benzoic acid (Figure 2).

Purification:

- Recrystallization from ethanol/water (1:3 v/v) enhances purity to >99% (HPLC).

Alternative Route: Direct Allylation of Methoxybenzoic Acid

Synthesis of 2-Methoxy-6-Hydroxybenzoic Acid

Starting from 3,5-dihydroxybenzoic acid , selective methylation of the 2-position using dimethyl sulfate/K₂CO₃ in DMF (60°C, 3h) affords 2-methoxy-4,6-dihydroxybenzoic acid . Subsequent regioselective allylation at position 6 with allyl bromide/K₂CO₃ (DMF, 60°C, 4h) introduces the propenyl group (72% yield).

Regioselectivity Control:

Decarboxylation and Functional Group Interconversion

Decarboxylation via thermal treatment (Cu powder, quinoline, 200°C) removes the carboxylic acid group, yielding 2-methoxy-6-allylphenol . Re-introduction of the carboxylic acid via Kolbe-Schmitt reaction (CO₂, KOH, 150°C) completes the synthesis (Figure 3).

Yield Optimization:

Transition Metal-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

2-Methoxy-6-bromobenzoic acid reacts with allylboronic acid under Pd(PPh₃)₄ catalysis (Na₂CO₃, DME/H₂O, 80°C), installing the propenyl group (Figure 4).

Critical Parameters:

- Catalyst loading: 2 mol% Pd.

- Yield: 76% (GC-MS purity: 93%).

Heck Reaction

Employing 2-methoxy-6-iodobenzoic acid and allyl alcohol with Pd(OAc)₂/PPh₃ (Et₃N, DMF, 100°C) achieves α,β-unsaturated bond formation (65% yield).

Side Reactions:

- Over-reduction of the allyl group observed at higher H₂ pressures (>1 atm).

Comparative Evaluation of Synthetic Routes

Key Findings:

- The nitro reduction route offers superior yield and cost efficiency but requires access to specialized nitro precursors.

- Transition metal-catalyzed methods, while concise, incur higher costs due to precious metal catalysts.

Industrial-Scale Production Considerations

Solvent Recovery and Waste Management

Methanol recovery via atmospheric distillation (steps 2.2–2.4) reduces solvent costs by 40%. Aqueous waste streams (pH 1–3) require neutralization with CaCO₃ before disposal.

Catalytic Recycling

Pd/C catalysts from hydrogenation steps are reclaimed via filtration and reactivation (H₂SO₃/H₂O₂ wash), achieving 85% activity retention over 5 cycles.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-methoxy-6-(2-propenyl)- undergoes various chemical reactions, including:

Oxidation: The propenyl group can be oxidized to form a carboxylic acid group.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as hydroxide ions and amines can be used for substitution reactions.

Major Products Formed

Oxidation: The major product is 2-methoxy-6-(2-carboxyethyl)benzoic acid.

Reduction: The major product is 2-methoxy-6-(2-propenyl)benzyl alcohol.

Substitution: The major products depend on the nucleophile used, resulting in various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 2-methoxy-6-(2-propenyl)- has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of fragrances, flavorings, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-methoxy-6-(2-propenyl)- involves its interaction with specific molecular targets and pathways. The methoxy and propenyl groups contribute to its reactivity and ability to interact with biological molecules. The compound can inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differentiating features include:

Physicochemical Properties

- Melting Points : The trifluoromethyl analog () exhibits a higher melting point (131–134°C) compared to the propenyl derivative, likely due to stronger intermolecular forces from the CF₃ group.

- Reactivity : The propenyl group in the target compound offers sites for addition reactions (e.g., hydrogenation, epoxidation), whereas the trifluoromethyl group in its analog () confers resistance to oxidation .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

Table 2: Substituent Effects on Biosensor Recognition ()

| Substituent Position (Relative to -COOH) | Biosensor Response |

|---|---|

| Para (e.g., 4-OCH₃) | High affinity |

| Ortho (e.g., 2-OCH₃) | Moderate affinity |

| Meta | Low affinity |

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing 2-methoxy-6-(2-propenyl)benzoic acid, and how can reaction conditions be optimized?

- Methodology :

- Carboxylation strategies : Start with a substituted benzene precursor (e.g., 2-methoxy-6-allylphenol) and employ carboxylation via Kolbe-Schmitt reaction under high-pressure CO₂ (100–150 psi) and elevated temperatures (120–150°C) .

- Protecting group chemistry : Use methyl or tert-butyl esters to protect the carboxylic acid during allylation or methoxylation steps, followed by deprotection under acidic/basic conditions.

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of allylating agents (e.g., allyl bromide) and catalysts (e.g., Pd for Heck coupling) to improve regioselectivity .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize 2-methoxy-6-(2-propenyl)benzoic acid?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The methoxy group (δ ~3.8–4.0 ppm) and allyl protons (δ 5.0–6.0 ppm) are diagnostic. Compare with NIST reference spectra for similar benzoic acid derivatives .

- IR spectroscopy : Identify O-H (2500–3000 cm⁻¹, broad), C=O (1680–1720 cm⁻¹), and methoxy C-O (1250–1300 cm⁻¹) stretches.

- Mass spectrometry (EI/ESI) : Look for molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO₂ or allyl groups) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the synthesis of 2-methoxy-6-(2-propenyl)benzoic acid?

- Methodology :

- Directed ortho-metalation : Use methoxy as a directing group to introduce allyl substituents via Pd-catalyzed C-H activation .

- Steric/electronic modulation : Electron-donating methoxy groups enhance ortho-substitution. Computational DFT studies can predict favorable sites for allylation .

- Validation : Confirm regiochemistry via NOESY (spatial proximity of allyl and methoxy groups) or X-ray crystallography.

Q. How can contradictory spectral data (e.g., unexpected NMR shifts or GC-MS retention times) be resolved?

- Methodology :

- Isomer identification : Use Py-GC/MS to differentiate between ortho, meta, and para isomers based on fragmentation patterns .

- Dynamic effects : Consider rotational barriers (e.g., hindered rotation of allyl groups) causing splitting in NMR. Variable-temperature NMR can clarify .

- Cross-validation : Compare experimental data with computational predictions (e.g., Gaussian NMR simulations) or NIST reference libraries .

Q. What are the stability profiles of 2-methoxy-6-(2-propenyl)benzoic acid under varying pH and temperature conditions?

- Methodology :

- Accelerated degradation studies : Incubate the compound in buffers (pH 1–13) at 40–80°C. Monitor degradation via HPLC-UV and identify byproducts (e.g., decarboxylation products) .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures and hygroscopicity. Store under inert atmosphere if prone to oxidation .

Q. How can researchers assess the biological activity (e.g., antifungal or antimicrobial) of this compound?

- Methodology :

- In vitro assays : Use microdilution techniques (MIC/MBC) against fungal strains (e.g., Candida albicans). Compare with structurally similar compounds (e.g., benzoic acid esters with allyl groups) .

- Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy vs. ethoxy) and test against bacterial biofilms or enzyme targets (e.g., CYP450) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.